molecular formula C13H8BrN3O2S B2687467 N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-92-5

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2687467
M. Wt: 350.19
InChI Key: HVKOURMECUEVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel compound with potential applications in scientific research. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied due to their diverse biological activities.

Scientific Research Applications

  • Pharmaceutical Research : Thiazolo[3,2-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

  • Antitumor Activity : High antitumor activities of these compounds have been demonstrated . They have been used in the synthesis of new classes of drugs for chemotherapy of various cancers .

  • Antibacterial and Anti-inflammatory Activities : These compounds have shown high antibacterial and anti-inflammatory activities .

  • Chemical Synthesis : Thiazolo[3,2-a]pyrimidine derivatives have huge synthetic potential . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .

  • Biological Target Binding : The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

  • Drug Design : The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

  • Antifungal and Antioxidant Activities : A novel series of thiazolo[3,2-a]pyrimidine analogues have been synthesized and evaluated for their antifungal and antioxidant activities . Some of these compounds showed significant antioxidant activity at 10 µg/mL and others exhibited better antifungal activity at 100 µg/mL .

  • Inhibitors of HIV Reverse Transcriptase : Thiazolo[3,2-a]pyrimidine derivatives have been studied as potential inhibitors of HIV reverse transcriptase . This could be of interest for the development of new antiviral drugs .

  • Antagonists of the 5-HT2 Serotonin Receptor : Some thiazolo[3,2-a]pyrimidine derivatives have been studied as potential antagonists of the 5-HT2 serotonin receptor . This could be of interest for the treatment of depression .

  • Antimalarial Activity : Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential antimalarial activity .

  • Antitubercular Activity : Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential antitubercular activity .

  • Antidiabetic Activity : Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential antidiabetic activity .

  • Antimalarials and Inhibitors of HIV Reverse Transcriptase : Thiazolo[3,2-a]pyrimidine derivatives have been studied as potential antimalarials and inhibitors of HIV reverse transcriptase . This could be of interest for the development of new antiviral drugs .

  • Antagonists of the 5-HT2 Serotonin Receptor : Some thiazolo[3,2-a]pyrimidine derivatives have been studied as potential antagonists of the 5-HT2 serotonin receptor . This could be of interest for the treatment of depression .

  • Efficient Insecticides, Acaricides and Nematocides : Pyrimido[1,2-a]pyrimidines, a class of compounds related to thiazolo[3,2-a]pyrimidines, are applied as efficient insecticides, acaricides and nematocides .

  • Acceleration of Cellobiase Activity : Cyanopyrimido[1,2-a]pyrimidines, another class of compounds related to thiazolo[3,2-a]pyrimidines, are useful as co-enzyme factor in the acceleration of cellobiase activity .

  • Antitubercular Activity : Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential antitubercular activity .

  • Antidiabetic Activity : Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential antidiabetic activity .

properties

IUPAC Name

N-(3-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKOURMECUEVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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